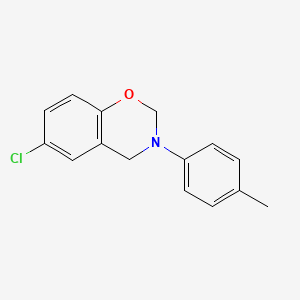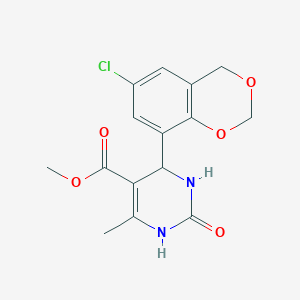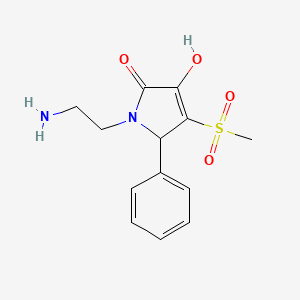![molecular formula C12H12N2O5 B11090973 5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11090973.png)
5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by a spiro linkage between a dioxane ring and an indole moiety This compound is notable for its unique structural features, which include a nitro group and a methyl group attached to the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable dioxane precursor. This step often requires the use of a strong base, such as sodium hydride, to facilitate the formation of the spiro linkage.
Nitration and Methylation: The final steps involve the introduction of the nitro and methyl groups. Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while methylation can be performed using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of nitro and spiro groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitro group suggests possible applications in the development of antimicrobial or anticancer agents.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The spiro linkage may influence the compound’s binding affinity to molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-methyl-5-nitrospiro[1,3-dioxane-2,3’-benzofuran]-2’(1’H)-one: Similar structure but with a benzofuran moiety instead of an indole.
5-methyl-5-nitrospiro[1,3-dioxane-2,3’-pyrrolidine]-2’(1’H)-one: Contains a pyrrolidine ring instead of an indole.
Uniqueness
5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to the combination of its spiro linkage, nitro group, and indole moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different ring systems.
Properties
Molecular Formula |
C12H12N2O5 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
5-methyl-5-nitrospiro[1,3-dioxane-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C12H12N2O5/c1-11(14(16)17)6-18-12(19-7-11)8-4-2-3-5-9(8)13-10(12)15/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
ONKBAMLOIQUFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3NC2=O)OC1)[N+](=O)[O-] |
solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate](/img/structure/B11090895.png)
![Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11090901.png)
![1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B11090911.png)

![2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B11090921.png)
![6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one](/img/structure/B11090922.png)
![2-chloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B11090925.png)
![8-morpholin-4-yl-N-(2-phenylethyl)-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11090929.png)
![N-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11090936.png)
![5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide](/img/structure/B11090938.png)
![4-(4-methoxyphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11090942.png)
![N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11090958.png)

